molecular formula C18H5F10OP B165992 Decafluorotriphenylphosphine oxide CAS No. 5594-90-1

Decafluorotriphenylphosphine oxide

Cat. No.: B165992
CAS No.: 5594-90-1
M. Wt: 458.2 g/mol
InChI Key: MMDKBGZCHVGKCO-UHFFFAOYSA-N
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Description

Decafluorotriphenylphosphine oxide is a chemical compound with the molecular formula C18H5F10OP. It is known for its unique structure, which includes a phosphine oxide group bonded to three phenyl rings, each substituted with fluorine atoms. This compound is typically a white crystalline solid and is soluble in organic solvents. It is valued for its strong oxidative properties and photostability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decafluorotriphenylphosphine oxide can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with fluorinating agents such as elemental fluorine or xenon difluoride. The reaction is typically carried out under controlled conditions to ensure complete fluorination of the phenyl rings .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Decafluorotriphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized organic compounds, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

Decafluorotriphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which decafluorotriphenylphosphine oxide exerts its effects is primarily through its strong oxidative properties. It can interact with various molecular targets, including nucleophiles and electron-rich species, leading to the formation of oxidized products. The pathways involved often include electron transfer processes and the generation of reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: Decafluorotriphenylphosphine oxide is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring strong oxidative properties and resistance to degradation .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H5F10OP/c19-7-9(21)13(25)17(14(26)10(7)22)30(29,6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKBGZCHVGKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H5F10OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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